molecular formula C22H14ClFN2OS B2908246 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide CAS No. 2034488-01-0

2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

Cat. No.: B2908246
CAS No.: 2034488-01-0
M. Wt: 408.88
InChI Key: WLNVTILVMSNPLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the chlorination of a benzamide core and subsequent thiazole ring formation. Researchers have employed various synthetic routes to access this molecule, optimizing yields and purity. Notably, the 2-chloro-N-(4-fluorophenyl)benzamide variant has also been studied .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide reveals its complexity. The central benzamide scaffold is flanked by a thiazole ring and a fluorophenyl group. The chlorine atom at position 2 adds further diversity. This arrangement influences its biological interactions and reactivity .


Chemical Reactions Analysis

The compound participates in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. These reactions impact its stability, solubility, and bioavailability. Researchers have explored its behavior under different conditions, shedding light on its reactivity profile .

Properties

IUPAC Name

2-chloro-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2OS/c23-17-10-4-1-7-14(17)21(27)25-19-12-6-3-9-16(19)20-13-28-22(26-20)15-8-2-5-11-18(15)24/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVTILVMSNPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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